Cas no 388118-53-4 (4-acetylpiperazine-1-carbothioamide)
388118-53-4 structure
Product Name:4-acetylpiperazine-1-carbothioamide
Numero CAS:388118-53-4
MF:C7H13N3OS
MW:187.26261973381
MDL:MFCD04116668
CID:298864
PubChem ID:2050510
Update Time:2025-04-19
4-acetylpiperazine-1-carbothioamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinecarbothioamide,4-acetyl-
- 4-ACETYL-1-PIPERAZINECARBOTHIOAMIDE
- 4-acetylpiperazine-1-carbothioamide
- 1-Acetyl-4-thiocarbamoylpiperazine
- AC1M0HT0
- AG-F-36969
- CTK4I0527
- 388118-53-4
- OUIDEEAUMBPPCN-UHFFFAOYSA-N
- SCHEMBL5430146
- 1-Piperazinecarbothioamide,4-acetyl-(9CI)
- AKOS003588181
- DTXSID70365996
- 1-thiocarbamyl-4-acetyl piperazine
- EN300-262629
-
- MDL: MFCD04116668
- Inchi: 1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
- Chiave InChI: OUIDEEAUMBPPCN-UHFFFAOYSA-N
- Sorrisi: S=C(N)N1CCN(C(C)=O)CC1
Proprietà calcolate
- Massa esatta: 187.07809
- Massa monoisotopica: 187.07793322g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 199
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: -1
- Superficie polare topologica: 81.7Ų
Proprietà sperimentali
- PSA: 49.57
4-acetylpiperazine-1-carbothioamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A165793-10mg |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165793-50mg |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A165793-100mg |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 100mg |
$ 230.00 | 2022-06-08 | ||
| Enamine | EN300-262629-0.05g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 0.05g |
$101.0 | 2024-06-18 | |
| Enamine | EN300-262629-0.1g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 0.1g |
$152.0 | 2024-06-18 | |
| Enamine | EN300-262629-0.25g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
| Enamine | EN300-262629-0.5g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 0.5g |
$407.0 | 2024-06-18 | |
| Enamine | EN300-262629-1.0g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 1.0g |
$528.0 | 2024-06-18 | |
| Enamine | EN300-262629-2.5g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 2.5g |
$1034.0 | 2024-06-18 | |
| Enamine | EN300-262629-5.0g |
4-acetylpiperazine-1-carbothioamide |
388118-53-4 | 95% | 5.0g |
$1530.0 | 2024-06-18 |
4-acetylpiperazine-1-carbothioamide Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
388118-53-4 (4-acetylpiperazine-1-carbothioamide) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso